(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride
CAS No.: 1427379-82-5
Cat. No.: VC3025624
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427379-82-5 |
|---|---|
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.66 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydroquinazolin-2-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O.ClH/c12-6-9-10-5-7-3-1-2-4-8(7)11-9;/h5,12H,1-4,6H2;1H |
| Standard InChI Key | DBIFVNUSJQMORY-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC(=NC=C2C1)CO.Cl |
| Canonical SMILES | C1CCC2=NC(=NC=C2C1)CO.Cl |
Introduction
(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride is a chemical compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinazoline structure, which is a fused bicyclic system containing both a quinazoline and a saturated piperidine-like moiety. The presence of a hydroxymethyl group attached to the nitrogen at position 2 of the quinazoline ring enhances its solubility and bioactivity.
Synthesis of (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol Hydrochloride
The synthesis of this compound typically involves the cyclocondensation of appropriate precursors such as guanidine derivatives with aldehydes or ketones. The reaction conditions often include mild temperatures and solvents like dimethylformamide (DMF). The formation of this compound may also involve subsequent reactions to introduce the hydroxymethyl group.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | Guanidine derivatives, aldehydes/ketones | Mild temperature, DMF | Variable |
Biological Activities and Applications
(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride exhibits significant biological activities, particularly as an inhibitor against various enzymes related to tuberculosis, such as dihydrofolate reductase and pantothenate kinase. Additionally, derivatives of tetrahydroquinazolines have shown antidiabetic properties through their inhibitory effects on α- and β-glucosidases.
| Biological Activity | Target Enzymes | Potential Applications |
|---|---|---|
| Antitubercular | Dihydrofolate reductase, pantothenate kinase | Treatment of tuberculosis |
| Antidiabetic | α- and β-glucosidases | Management of diabetes |
Research Findings and Future Directions
Molecular docking studies suggest that (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride binds effectively to critical enzymes in pathogenic bacteria, indicating its potential as a lead compound for drug development against multidrug-resistant strains of tuberculosis. Further research is needed to explore its interactions with glucose-metabolizing enzymes for diabetes management.
Given the limited availability of specific data from reliable sources, further investigation into the detailed chemical properties and comprehensive biological activities of (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride is recommended. This would involve exploring its synthesis methods, biological targets, and potential therapeutic applications in more depth.
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